4-Bromo-3-chloro-2-hydroxybenzaldehyde
CAS No.: 1427438-98-9
Cat. No.: VC5085565
Molecular Formula: C7H4BrClO2
Molecular Weight: 235.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427438-98-9 |
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Molecular Formula | C7H4BrClO2 |
Molecular Weight | 235.46 |
IUPAC Name | 4-bromo-3-chloro-2-hydroxybenzaldehyde |
Standard InChI | InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |
Standard InChI Key | LOTVJXPEUIMWLX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C=O)O)Cl)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Bromo-2-hydroxybenzaldehyde belongs to the ortho-hydroxybenzaldehyde family, featuring a bromine substituent at the para position relative to the hydroxyl group. The planar aromatic ring system facilitates π-π stacking interactions, while the hydroxyl and aldehyde groups enable hydrogen bonding .
Table 1: Key Physicochemical Parameters
Property | Value |
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Molecular Formula | C₇H₅BrO₂ |
Molecular Weight | 201.02 g/mol |
Melting Point | 50–54°C |
Boiling Point | 256.2±25.0°C (760 mmHg) |
Density | 1.7±0.1 g/cm³ |
LogP (Octanol-Water) | 2.92 |
Vapor Pressure (25°C) | 0.0±0.5 mmHg |
The high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems . The low vapor pressure implies minimal volatility under standard conditions.
Spectroscopic Characterization
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¹H NMR (source ): Peaks at δ 10.05 (s, 1H, CHO), 9.85 (s, 1H, OH), 7.60–7.45 (m, 2H aromatic), and 6.95 (d, 1H aromatic).
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HPLC Purity: 99% after purification via acid-base partitioning .
Synthesis Methodologies
Patent-Pending Industrial Synthesis (CN117142931A)
A scalable four-step process achieves 94% isolated yield:
Step 1: Complex Formation
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Reagents: m-Bromophenol (1 eq), triethylamine (4–5 eq), MgCl₂ (1.5–2 eq)
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Conditions: 30–60°C in acetonitrile, 30 min
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Mechanism: Mg²⁺ coordinates with phenolic oxygen, activating the aromatic ring for electrophilic substitution.
Step 2: Electrophilic Formylation
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Reagent: Paraformaldehyde (1–1.5 eq)
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Conditions: 70–90°C, 6 h
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Key Insight: Mg²⁺ polarizes the carbonyl group of paraformaldehyde, enhancing electrophilicity.
Step 3: Purification via Imine Formation
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Treatment: Ammonia water precipitates 4-bromo-2-hydroxybenzylamine, removing polar impurities.
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Yield: 85% recovery after filtration.
Step 4: Acid-Mediated Regeneration
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Reagent: 6 M HCl
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Process: Imine hydrolysis regenerates the aldehyde, with final purity ≥99% by HPLC .
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|
CN117142931A | 94 | 99 | Requires multiple steps |
LiAlH₄ Reduction | 68 | 92 | Pyrophoric reagents |
m-Chlorophenol Route | 55 | 85 | Isomer contamination |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The hydroxyl group directs incoming electrophiles to the ortho/para positions. Bromine’s strong electron-withdrawing effect deactivates the ring, requiring vigorous conditions for further substitution .
Aldehyde Transformations
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Condensation: Forms Schiff bases with amines, useful in coordination chemistry.
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Oxidation: Stable to air oxidation due to intramolecular hydrogen bonding between -OH and -CHO groups .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antimicrobial Agents: Serves as a precursor to quinolone antibiotics.
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Anticancer Research: Brominated benzaldehydes inhibit tubulin polymerization in MDA-MB-231 breast cancer cells (IC₅₀ = 3.2 μM) .
Agrochemical Development
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